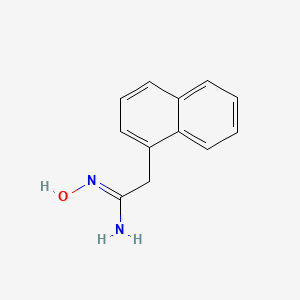

2-(Naphth-1-Yl)Acetamide Oxime

Description

Contextualization of Acetamide (B32628) Oximes within Organic Nitrogen Compounds

Acetamide oximes are a subclass of organic nitrogen compounds characterized by the presence of an oxime functional group (=NOH) attached to an acetamide core. ontosight.ai Oximes, in general, are organic compounds with the general formula RR'C=NOH, where R is an organic side-chain and R' can be hydrogen. thermofisher.com They are derivatives of aldehydes or ketones formed by their reaction with hydroxylamine (B1172632). The acetamide portion of the molecule introduces an amide functional group (-C(=O)N-). The presence of both the oxime and amide functionalities imparts unique chemical properties and reactivity to these molecules. ontosight.ai Organonitrogen compounds, including acetamide oximes, are fundamental in various sectors, including medicine, agriculture, and manufacturing, highlighting their economic and scientific importance. researchgate.net

Significance of Naphthyl Scaffolds in Modern Chemical Research

The naphthalene (B1677914) moiety, a bicyclic aromatic hydrocarbon with the formula C10H8, is a crucial building block in medicinal chemistry. nih.govijpsjournal.com Its rigid, planar structure and lipophilic nature allow it to interact with various biological targets. Naphthalene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.net The versatility of the naphthalene scaffold allows for extensive chemical modifications, leading to the development of numerous therapeutic agents approved by the FDA, such as naproxen, propranolol, and bedaquiline. nih.gov This makes the naphthyl group a privileged scaffold in drug discovery and development. researchgate.netresearchgate.net

Statement of Academic Research Focus on 2-(Naphth-1-Yl)Acetamide Oxime

This article focuses specifically on the chemical compound this compound. This molecule incorporates the aforementioned acetamide oxime functionality with a naphthalene ring system. The subsequent sections will provide a detailed overview of its chemical and physical properties, established and potential synthesis methods, and a summary of research applications. The aim is to present a comprehensive and scientifically accurate account of this particular compound based on available research data.

Overview of Key Research Areas Explored for Related Oxime and Acetamide Structures

Research into related oxime and acetamide structures has been extensive and has yielded significant findings across various scientific disciplines. Oximes are known for their role as intermediates in organic synthesis, particularly in the Beckmann rearrangement to produce amides. acs.org They are also investigated for their potential as antidotes for nerve agent poisoning and their applications in the development of peptides. thermofisher.comosti.gov Furthermore, oxime derivatives have been studied for their anticonvulsant and antimicrobial activities. nih.gov

Acetamide derivatives, on the other hand, are prevalent in agrochemicals and pharmaceuticals. For instance, 1-naphthaleneacetamide (B165140) is a synthetic auxin used in agriculture to promote plant growth. nih.gov Research in this area also focuses on the synthesis of novel acetamide derivatives and the evaluation of their biological activities, including their potential as enzyme inhibitors.

The study of compounds that combine both oxime and acetamide functionalities, particularly with a naphthyl scaffold, is a promising area of research. The unique combination of these structural motifs in this compound suggests potential for interesting chemical and biological properties worthy of detailed investigation.

Chemical and Physical Properties of this compound

The fundamental characteristics of this compound are defined by its molecular structure, which dictates its physical state, solubility, and various spectroscopic and computational properties.

IUPAC Name and Synonyms

The systematically generated IUPAC name for this compound is 2-(naphthalen-1-yl)acetamide oxime. It is also known by several synonyms, including:

2-(1-NAPHTHYL)ACETAMIDOXIME nih.gov

N'-hydroxy-2-naphthalen-1-ylethanimidamide nih.gov

(Z)-N'-Hydroxy-2-(naphthalen-1-yl)acetimidamide nih.gov

Chemical Formula and Molecular Weight

The chemical formula for this compound is C₁₂H₁₂N₂O. guidechem.comchemsrc.com This composition gives it a molecular weight of approximately 200.24 g/mol . nih.govguidechem.com

Data Table of Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₂N₂O | guidechem.comchemsrc.com |

| Molecular Weight | 200.24 g/mol | nih.govguidechem.com |

| XLogP3 | 2.3 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Topological Polar Surface Area | 58.6 Ų | nih.gov |

| Heavy Atom Count | 15 | nih.gov |

| Complexity | 240 | nih.gov |

Synthesis of this compound

The creation of this compound can be achieved through various synthetic pathways, primarily starting from either a nitrile or a carboxylic acid precursor.

Classical Synthesis from Nitrile Precursors

The most established method for synthesizing this compound involves the reaction of the corresponding nitrile, 1-naphthylacetonitrile, with hydroxylamine. smolecule.com This reaction is a nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile group. smolecule.com Typically, hydroxylamine hydrochloride is used in the presence of a base, such as sodium carbonate or triethylamine, to generate the free hydroxylamine in situ. smolecule.com The reaction mixture is often heated under reflux to drive the reaction to completion. smolecule.com

Alternative Synthesis from Carboxylic Acid

An alternative route to this compound starts from 1-naphthylacetic acid. smolecule.com This method circumvents the need for the nitrile precursor and involves a direct conversion of the carboxylic acid. smolecule.com The process is a three-component coupling reaction that utilizes the carboxylic acid, an amine, and hydroxylamine hydrochloride in the presence of a dehydrating agent. smolecule.com

Industrial Production Considerations

On an industrial scale, the synthesis of amidoximes like this compound is often performed in alcohol-based solvents. smolecule.com The conversion of nitriles to amidoximes is a common industrial method due to its scalability and cost-effectiveness. smolecule.com However, a significant challenge in industrial production is the formation of amide by-products. smolecule.com

Research Applications and Areas of Interest

The unique structural features of this compound make it a compound of interest in several areas of chemical research, particularly in medicinal chemistry and materials science.

Role in Medicinal Chemistry

Derivatives of this compound have shown notable biological activities. Certain oxime-containing naphthalene derivatives have been found to activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress and inflammation. smolecule.com Additionally, some studies have indicated potential anti-proliferative effects against various cancer cell lines, suggesting its promise as a therapeutic agent in oncology. smolecule.com The compound can serve as a building block for the synthesis of more complex organic molecules with potential therapeutic value. smolecule.com

Potential in Materials Science

The distinct properties of this compound could be leveraged in the field of materials science. smolecule.com Its structure suggests potential for use in the development of novel materials or coatings, although this area remains less explored compared to its medicinal chemistry applications. smolecule.com

Use as a Chemical Intermediate

As a chemical intermediate, this compound is valuable in organic synthesis. The oxime group can undergo various chemical transformations, such as oxidation to form amides or ketones, and hydrolysis to yield the corresponding naphthalene derivative. smolecule.com It can also participate in condensation reactions with electrophiles to create more complex molecular structures. smolecule.com

Structure

3D Structure

Properties

CAS No. |

925252-83-1 |

|---|---|

Molecular Formula |

C12H12N2O |

Molecular Weight |

200.24 g/mol |

IUPAC Name |

N'-hydroxy-2-naphthalen-1-ylethanimidamide |

InChI |

InChI=1S/C12H12N2O/c13-12(14-15)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,15H,8H2,(H2,13,14) |

InChI Key |

NWWCOKUDFCFADE-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=NO)N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C/C(=N\O)/N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=NO)N |

solubility |

15.2 [ug/mL] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Naphth 1 Yl Acetamide Oxime

Strategies for the Preparation of 2-(Naphth-1-Yl)Acetamide Oxime

The preparation of this compound, more systematically known as N'-hydroxy-2-(naphthalen-1-yl)acetimidamide, predominantly relies on the conversion of a nitrile precursor. nih.govsmolecule.com This approach is the most common and efficient method for synthesizing amidoximes in high yields. nih.gov

Formation via Reaction of Carbonyl Compounds with Hydroxylamine (B1172632)

The reaction of carbonyl compounds—aldehydes and ketones—with hydroxylamine is a fundamental method for the synthesis of oximes (aldoximes and ketoximes, respectively). nih.govprepchem.comnih.gov This condensation reaction is extensively documented and serves as a reliable route to the C=NOH functional group. nih.gov However, for the synthesis of amidoximes, such as this compound, the direct precursor is not a carbonyl compound but rather a nitrile. nih.govnih.govmdpi.com

The most established and widely employed synthetic pathway to this compound involves the nucleophilic addition of hydroxylamine to the electrophilic carbon of the corresponding nitrile, 2-(naphthalen-1-yl)acetonitrile. nih.govsmolecule.comresearchgate.net This method was pioneered by Tiemann, who demonstrated that heating a nitrile with hydroxylamine hydrochloride and a base like sodium carbonate in an alcohol solvent produces the amidoxime (B1450833). nih.gov The reaction is typically conducted in refluxing ethanol (B145695) or methanol (B129727) to reduce reaction times, which can range from one to 48 hours depending on the specific substrate. nih.gov

Conversion from Halogenated Precursors

While the direct precursor to the amidoxime is the nitrile, the synthesis of this nitrile intermediate often begins with a halogenated precursor. The required 2-(naphthalen-1-yl)acetonitrile can be prepared through nucleophilic substitution. A common method involves reacting a suitable naphthalenic halide, such as 1-(chloromethyl)naphthalene (B51744) or 1-bromonaphthalene, with a cyanide source. This two-step sequence—synthesis of the nitrile followed by conversion to the amidoxime—represents a practical route from halogenated naphthalenes to the target compound.

Considerations of Reaction Conditions and Yield Optimization

Optimizing the synthesis of this compound from its nitrile precursor involves careful control of reaction conditions to maximize yield and minimize reaction time. Key factors include the choice of base, solvent, and energy input.

When using hydroxylamine hydrochloride, a base is required to liberate the free hydroxylamine nucleophile in situ. smolecule.com Common choices include sodium carbonate and triethylamine, typically used in 2 to 6 equivalents. nih.govresearchgate.net Alternatively, using an aqueous solution of hydroxylamine can eliminate the need for an added base and may shorten reaction times. nih.govgoogle.com

Modern techniques have been applied to improve this transformation. For instance, ultrasound irradiation in a water/ethanol medium has been shown to be an efficient, rapid method for amidoxime synthesis, offering advantages like shorter reaction times (as seen in Table 1), easier work-up, and good yields ranging from 70–85%. nih.govresearchgate.net

| Method | Typical Reaction Time | Key Advantages |

|---|---|---|

| Conventional Heating (Reflux) | 1–48 hours | Well-established, widely used nih.gov |

| Ultrasound Irradiation | 15-30 minutes | Rapid, high yield, easy work-up researchgate.net |

Synthesis of Derivatives and Analogues of this compound

The this compound scaffold can be readily modified to produce a variety of derivatives and analogues. These modifications typically involve reactions at the oxime's hydroxyl group or alterations to the naphthalene (B1677914) ring system.

O-Alkylation and Arylation Reactions for Oxime Ether Generation

The hydroxyl group of the amidoxime is a prime site for derivatization. O-alkylation and O-arylation reactions are commonly used to convert the oxime into the corresponding oxime ethers. nih.gov These reactions typically proceed by deprotonating the oxime with a suitable base to form an oximate anion, which then acts as a nucleophile, attacking an alkyl or aryl halide. nih.govgoogle.com

A general procedure involves reacting the parent amidoxime with an alkyl halide in the presence of a base. nih.gov This method has been successfully applied to synthesize a range of O-alkyl and O-arylalkyl oxime ethers from related ketone-derived oximes. nih.gov Palladium-catalyzed O-arylation methods have also been developed, expanding the scope to include aryl chlorides, bromides, and iodides. organic-chemistry.org These derivatization strategies are crucial for creating libraries of related compounds for further study.

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| O-Alkylation | Alkyl Halide, Base | O-Alkyl Oxime Ether | nih.gov |

| O-Arylation | Aryl Halide, Palladium Catalyst | O-Aryl Oxime Ether | organic-chemistry.org |

Structural Modifications on the Naphthyl Moiety

Creating analogues with different substitution patterns on the naphthalene ring is another important synthetic strategy. Rather than modifying the final product, a more common and efficient approach is to begin the synthesis with an already substituted naphthalene precursor. csic.esnih.gov

For example, various substituted naphthalenes can be prepared through electrophilic cyclization of propargylic alcohols or by rhodium-catalyzed oxidative coupling of arylboronic acids with alkynes. nih.govnih.gov These substituted naphthalenes can then be converted into the corresponding nitriles and subsequently to the desired substituted this compound analogues. This approach allows for the systematic introduction of a wide array of functional groups onto the aromatic core, enabling the exploration of structure-activity relationships. For instance, a substituted 1-aminonaphthalene could be converted to a substituted 1-bromonaphthalene, which then enters the synthetic sequence toward the final amidoxime. mdpi.com

Functional Group Interconversions of the Acetamide (B32628) Oxime Linkage

The acetamide oxime group is a versatile functional moiety that can be chemically transformed into several other important functional groups. These interconversions allow this compound to serve as a precursor for a variety of other naphthalene-containing compounds. Key transformations include reduction to amines, hydrolysis to ketones, and rearrangement to amides.

One of the most significant interconversions is the reduction of the oxime to the corresponding primary amine, which yields 2-(naphthalen-1-yl)ethan-1-amine. This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) amazonaws.com. Another approach involves the reduction of O-acetyl oximes, which can lead to the formation of amino phenols after a reduction step nih.gov.

Hydrolysis of the oxime group under acidic or basic conditions can revert the functionality to a carbonyl group, yielding the corresponding ketone nih.govsmolecule.com. In the case of O-acetyl oximes, this hydrolysis can be followed by a subsequent reduction to afford a diol nih.gov.

The Beckmann rearrangement is another characteristic reaction of oximes, wherein the oxime is converted into an amide. This acid-catalyzed rearrangement transforms a ketoxime into an N-substituted amide researchgate.net. For O-acetyl oximes, a Beckmann rearrangement followed by intramolecular condensation can be used to form heterocyclic structures like oxazolines nih.gov.

Table 1: Summary of Functional Group Interconversions

| Starting Functional Group | Transformation | Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| Acetamide Oxime | Reduction | LiAlH₄ | Primary Amine |

| O-Acetyl Oxime | Reduction | Various reducing agents | Amino Phenol |

| Acetamide Oxime | Hydrolysis | Acid or base | Ketone |

| O-Acetyl Oxime | Hydrolysis & Reduction | 1. Hydrolysis 2. Reduction | Diol |

| Acetamide Oxime | Beckmann Rearrangement | Strong acid (e.g., H₂SO₄) | N-Substituted Amide |

| O-Acetyl Oxime | Beckmann Rearrangement | Heat/Catalyst | Oxazoline |

Stereoselective Synthesis and Isomerism

The synthesis of molecules with specific three-dimensional arrangements is a cornerstone of modern organic chemistry. For derivatives of this compound, this involves controlling both enantioselectivity in reactions like oxime reduction and the geometric isomerism inherent to the oxime double bond.

Enantioselective Approaches to Related Amines via Oxime Reduction

The asymmetric reduction of oximes and their ethers provides a direct route to enantiomerically pure primary amines, which are highly valuable in the synthesis of pharmaceuticals and other fine chemicals uc.ptuc.pt. A significant body of research has focused on developing catalytic systems for this purpose bohrium.comacs.org.

A highly effective method for producing enantiopure primary amines involves the borane-mediated reduction of oxime ethers catalyzed by chiral spiroborate esters. nih.gov This approach has been successfully applied to the synthesis of highly enantiopure (1-naphthyl)-1-ethylamines from the corresponding 1-(naphthalen-1-yl)ethanone O-benzyloxime isomers. nih.gov Using a catalyst derived from (S)-diphenyl valinol and ethylene (B1197577) glycol, the reduction of pure (Z)-O-benzyloxime ethers proceeds with high efficiency and stereoselectivity. nih.gov The choice of the (E) or (Z) isomer of the starting oxime ether can influence the configuration of the resulting amine product. uc.pt For instance, the reduction of (E)-O-benzyloximes with borane (B79455) in the presence of different chiral oxazaborolidine catalysts can selectively yield either the (R) or (S) amine. uc.pt

Table 2: Enantioselective Reduction of (Z)-1-(Naphthalen-1-yl)ethanone O-Benzyloxime

| Catalyst Loading | Solvent | Temperature | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 15 mol % | THF | 0 °C | (R) | 99% | nih.gov |

| 10 mol % | Dioxane | 0 °C | Not specified | 90% | nih.gov |

Investigation of (E)/(Z) Isomerism and its Control in Oxime Formation

The carbon-nitrogen double bond of an oxime gives rise to geometric isomerism, resulting in (E) and (Z) isomers. The relative stability and interconversion of these isomers are critical factors in synthesis and reactivity. researchgate.net The direct preparation of oximes from ketones, such as 1-acetylnaphthalene, often preferentially yields the thermodynamically more stable (E)-isomer nih.gov.

Obtaining the less stable (Z)-isomer in high purity requires specific synthetic strategies. nih.gov One established method involves the bromination of the ketone precursor followed by reaction with hydroxylamine. The resulting α-bromo oxime can then be treated with a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the desired (Z)-oxime nih.gov. The (E) and (Z) isomers of oximes can interconvert, particularly under catalytic or acidic conditions nih.govresearchgate.net.

Table 3: Synthetic Control of (E)/(Z) Isomerism for 1-(Naphthalen-1-yl)ethanone Oxime

| Target Isomer | Synthetic Method | Key Reagents | Outcome | Reference |

|---|---|---|---|---|

| (E)-Isomer | Direct oximation of ketone | 1-Acetylnaphthalene, Hydroxylamine hydrochloride, Sodium carbonate | Predominantly (E)-isomer formed | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 2 Naphth 1 Yl Acetamide Oxime

Reactions of the Oxime Functional Group

The C=N-OH group is the most reactive site in the molecule under many conditions, participating in a variety of transformations including nucleophilic and electrophilic interactions, redox reactions, and hydrolysis.

The oxime group is an ambidentate nucleophile, capable of reacting at either the nitrogen or the oxygen atom. acs.org Alkylation, for instance, can lead to O-alkylation, yielding oxime ethers, or N-alkylation as a side reaction. acs.org The specific outcome is often dependent on the reaction conditions and the nature of the electrophile.

One of the most significant reactions of oximes is the Beckmann rearrangement, an acid-catalyzed transformation of an oxime into an amide. wikipedia.orgorganic-chemistry.org This reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). organic-chemistry.org Subsequently, the group positioned anti-periplanar to the leaving group migrates to the nitrogen atom in a concerted step, breaking the N-O bond and averting the formation of a free nitrene. organic-chemistry.orgmasterorganicchemistry.com The resulting nitrilium ion is then attacked by water, which, after tautomerization, yields the final amide product. masterorganicchemistry.com A variety of acids, such as sulfuric acid, polyphosphoric acid, and reagents like tosyl chloride, can catalyze this rearrangement. wikipedia.org

Table 1: Key Transformations of the Oxime Group

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Beckmann Rearrangement | Strong acids (H₂SO₄, PPA), Thionyl chloride, Phosphorus pentachloride | Substituted Amide |

| O-Alkylation | Alkyl halides in basic media | Oxime Ether |

| Nucleophilic Addition | Metal-mediated activation with nucleophiles (e.g., tetracyanoethene) | Functionalized Oxime |

Redox Chemistry: Oxidation and Reduction Pathways

The oxime functionality can undergo both oxidation and reduction.

Oxidation: The oxidation of oximes can yield a range of products depending on the oxidant used. For instance, the oxidation of ketoximes can lead to the formation of nitronates. This biotransformation is known to occur in liver microsomes and is dependent on enzymatically active proteins and the presence of NADPH. Gentler oxidants may produce mono-nitro compounds.

Reduction: The reduction of oximes is a common method for the synthesis of primary amines. Reagents such as sodium metal, sodium amalgam, or catalytic hydrogenation can be employed for this transformation. The reaction proceeds by the reduction of the C=N double bond. Reaction conditions can be modified to control the product distribution; for example, the addition of potassium hydroxide (B78521) can favor the formation of primary amines over secondary amines.

Table 2: Summary of Redox Reactions

| Reaction | Typical Reagents | Primary Product |

|---|---|---|

| Oxidation | Liver microsomes, other oxidizing agents | Nitronates, Nitro compounds |

| Reduction | Na, Na/Hg, Catalytic Hydrogenation (H₂/Pd, Pt, Ni), Hydride reagents | Primary Amines |

Hydrolytic Stability and Decomposition Pathways

Oximes exhibit considerable hydrolytic stability compared to other C=N bonded structures like imines and hydrazones. nih.govraineslab.com Studies have shown that the rate constants for oxime hydrolysis can be nearly 1000-fold lower than those for simple hydrazones under acidic conditions. nih.gov This enhanced stability is attributed to the electronegativity of the oxygen atom, which reduces the electrophilicity of the carbon atom in the C=N bond, making it less susceptible to nucleophilic attack by water. nih.govraineslab.com

Hydrolysis of oximes is typically catalyzed by acid. nih.gov The mechanism involves the protonation of the oxime nitrogen, which accelerates the nucleophilic attack of water on the carbon atom, leading to a carbinolamine intermediate. raineslab.com This intermediate then decomposes to the corresponding carbonyl compound (in this case, an amide) and hydroxylamine (B1172632). nih.gov Due to their stability, the hydrolysis of oximes often requires heating with inorganic acids to proceed at a significant rate. At pH values greater than 7, the hydrolysis rate for oximes is extremely slow. raineslab.com

Reactivity Associated with the Naphthyl Ring System

The naphthyl group in 2-(Naphth-1-Yl)Acetamide Oxime is susceptible to electrophilic aromatic substitution. Naphthalene (B1677914) is generally more reactive than benzene (B151609) and typically undergoes substitution at the α-position (C1) due to the formation of a more stable carbocation intermediate. wordpress.com In this molecule, the C1 position is already substituted with the -CH2-C(=NOH)NH2 group.

This substituent, being an alkyl-type group (due to the insulating -CH2- linker), is generally considered weakly activating and ortho-, para-directing. libretexts.org Therefore, it will direct incoming electrophiles primarily to the C4 (para) and C2/C8 (ortho) positions of the naphthalene ring. Steric hindrance from the substituent at C1 and the peri-hydrogen at C8 may favor substitution at the C4 position. wordpress.com Typical electrophilic substitution reactions include nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃), and sulfonation (with SO₃/H₂SO₄). wordpress.com

Transformations of the Acetamide (B32628) Linkage

The acetamide portion of the molecule is less reactive than the oxime group but can undergo hydrolysis under forceful conditions. This reaction involves the cleavage of the amide bond (C-N bond). patsnap.com

Acid-Catalyzed Hydrolysis : When heated with a dilute acid like hydrochloric acid, the amide linkage hydrolyzes. youtube.comlibretexts.org The reaction mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to form a carboxylic acid (2-(Naphth-1-yl)acetic acid) and an amine (in the form of its ammonium (B1175870) salt). patsnap.comresearchgate.net

Base-Catalyzed Hydrolysis : Heating with an alkaline solution, such as sodium hydroxide, also promotes hydrolysis. youtube.comlibretexts.org In this case, a hydroxide ion directly attacks the carbonyl carbon. patsnap.com The resulting tetrahedral intermediate expels the amide anion, which is then protonated by the solvent to yield the amine and the carboxylate salt (sodium 2-(naphth-1-yl)acetate). youtube.com

Metal-Mediated and Catalytic Reactions

The oxime group is an excellent ligand for a wide variety of metal ions, forming stable coordination compounds. researchgate.net The nitrogen and oxygen atoms of the oxime can both participate in binding, allowing it to act as a chelating ligand. researchgate.net The formation of these metal complexes can significantly alter the reactivity of the this compound molecule.

Transition metal-catalyzed reactions involving oximes are diverse and include:

N-O Bond Cleavage : Metal catalysts can facilitate the cleavage of the N-O bond, generating iminyl radicals. These reactive intermediates can then participate in various cyclization and functionalization reactions.

C-H Bond Activation : The presence of a metal center can enable the activation of C-H bonds adjacent to the oxime group or on the naphthyl ring, leading to novel coupling reactions.

Nucleophilic Addition Activation : Ligation to a metal center can activate the C=N bond towards nucleophilic attack. acs.org For example, a rhenium(I) complex of an oxime has been shown to react with tetracyanoethene via nucleophilic addition, a reaction pathway not typically observed in metal-free chemistry. acs.org

Complex Formation : The molecule can form well-defined and thermally stable metal complexes due to the strong σ-donor properties of the oxime group. Cobalt, nickel, and copper complexes with various oxime-containing ligands have been synthesized and characterized. acs.orgresearchgate.net

Coordination Chemistry and Complex Formation

The oxime group (-C=N-OH) of this compound is a key player in its ability to form coordination complexes with various metal ions. The nitrogen atom possesses a lone pair of electrons, and the oxygen atom can be deprotonated to form an oximato ligand (-C=N-O⁻), making the moiety a versatile donor. This dual capability allows it to act as a neutral ligand or an anionic ligand, leading to the formation of diverse and stable metal complexes. at.ua

The coordination can occur through the nitrogen atom, leading to a change in the reactivity of the oxime, or through a chelating mechanism involving both the nitrogen and oxygen atoms. The N-coordination of oximes to a metal center like platinum(II) can dramatically decrease the pKa of the hydroxyl group, facilitating the conversion of the oxime into an oximato species. at.ua This can result in complexes where both the neutral oxime and the anionic oximato forms are coordinated to the same metal center, stabilized by hydrogen bonding. at.ua

While specific studies on the coordination complexes of this compound are not extensively documented, the behavior of analogous naphthalene-based ligands provides significant insight. For instance, naphthyl acetohydrazide, a structurally related compound, has been used to synthesize amorphous transition metal complexes with Co(II), Ni(II), Cu(II), Zn(II), Pb(II), and Cd(II). nih.gov In these complexes, spectroscopic data confirmed the coordination of the metal ions through the nitrogen and oxygen atoms of the hydrazide moiety. nih.gov It is highly probable that this compound would exhibit similar bidentate coordination behavior, forming stable chelate rings with transition metals.

Table 1: Spectroscopic Data for Analogous Naphthyl Acetohydrazide Metal Complexes

| Metal Complex | ν(C=O) (cm⁻¹) | ν(C=N) (cm⁻¹) | M-N Band (cm⁻¹) | M-O Band (cm⁻¹) |

|---|---|---|---|---|

| Co(II) Complex | 1693 | 1619 | 489 | 568 |

| Ni(II) Complex | 1676 | 1619 | 440 | 570 |

Data sourced from a study on naphthyl acetohydrazide complexes, illustrating the coordination environment. nih.gov

Role in Homologation and C-C Bond Cleavage Processes

Homologation reactions, which involve the extension of a carbon chain by a methylene (B1212753) unit (-CH₂-), are fundamental transformations in organic synthesis. wikipedia.orguniroma1.it Classic examples include the Arndt–Eistert synthesis for carboxylic acids and the Wittig reaction for aldehydes. wikipedia.orguniroma1.it There is no direct evidence in the current literature to suggest that this compound participates in these classical homologation pathways.

However, the chemistry of oximes is rich in reactions involving carbon-carbon bond cleavage, particularly when the oxime is derivatized as an ester. These processes are typically mediated by radical intermediates. The cleavage of the weak N-O bond in oxime esters upon single electron transfer from a transition metal or a photosensitizer generates an iminyl radical. nih.gov This intermediate can then undergo β-C-C bond cleavage to produce carbon-centered radicals, such as acyl or cyanoalkyl radicals, alongside nitrile by-products. nih.gov

This strategy has been effectively used in various synthetic applications. For example, acyl radicals generated from acyl oxime esters have been trapped by Michael acceptors in acylation/cyclization cascades. nih.gov Similarly, cyanoalkyl radicals derived from the C-C bond cleavage of cycloketone oximes have been used for the cyanoalkylation of alkenes and heterocycles. mdpi.com

For this compound, a similar C-C bond cleavage could be envisioned if it were converted to an appropriate O-acyl oxime derivative. The resulting naphthylmethyl radical could then participate in subsequent bond-forming reactions.

Metal-Catalyzed Oxime Synthesis and Related Reactions

The synthesis of oximes, including this compound, can be achieved through various methods, with metal-catalyzed reactions offering efficient and selective routes. A primary method involves the condensation of a carbonyl compound with hydroxylamine, a reaction that can be facilitated by a metal center. acs.org

A more sophisticated approach involves the nitrosation of a carbon atom adjacent to a functional group. The mechanism for metal-mediated nitrosation often begins with the generation of an organometallic intermediate. acs.org This intermediate then coordinates a nitrosating agent (XNO). The subsequent nucleophilic attack of the organic ligand on the nitrosyl group (NO⁺) forms a C-nitroso compound, which then tautomerizes to the more stable oxime. acs.org

Metals play a crucial role in these transformations by activating the substrates and stabilizing intermediates. For instance, in certain nitrosation reactions, the metal center promotes the formation of a carbanion, activates the NO⁺ ligand, and prevents the dimerization of the resulting nitroso compound before it can tautomerize.

Beyond synthesis, metal catalysts can mediate a variety of reactions at the oxime functionality. Copper-catalyzed [3+2] oxidative cyclization of oxime acetates with sodium thiocyanate, for example, provides a direct route to 2-aminothiazoles. rsc.org This highlights the potential of metal catalysis to transform the oxime group of this compound into various heterocyclic structures.

Photochemical Transformations and Rearrangements (e.g., Yang Photocyclization Analogues)

The photochemical reactivity of oximes opens avenues for unique molecular transformations. One of the notable photochemical reactions of carbonyl compounds is the Norrish-Yang photocyclization, which typically involves the intramolecular abstraction of a γ-hydrogen by a photoexcited carbonyl group, leading to the formation of a cyclobutanol (B46151). nih.gov

An analogous process has been demonstrated for oximes. The Norrish-Yang photocyclization of 2-(hydroxyimino)aldehydes upon UV irradiation leads to the formation of cyclobutanol oximes. nih.gov This reaction proceeds with high chemoselectivity, often avoiding the fragmentation side-reactions that are common in the photocyclization of simple aldehydes. nih.gov

While this compound itself lacks the requisite γ-hydrogen for a direct Yang photocyclization, a suitably substituted derivative could potentially undergo such a transformation. The reaction would proceed via photoexcitation of the oxime, followed by intramolecular hydrogen abstraction to form a diradical intermediate, which would then cyclize to a four-membered ring.

Radical-Mediated Reactions and Cyclizations

The relatively weak N-O bond in oximes (average bond energy of ~57 kcal/mol) makes them excellent precursors for radical generation. mdpi.com Photolysis or redox processes can induce homolytic cleavage of the N-O bond to generate iminyl radicals. nih.gov These highly reactive intermediates are central to a wide range of synthetic transformations, including intramolecular cyclizations. nih.gov

The fate of the generated iminyl radical depends on the molecular architecture. If an unsaturated moiety, such as a double bond, is present at a suitable position within the molecule, an intramolecular radical cyclization can occur. nih.gov These cyclizations typically form five- or six-membered rings. For example, the radical generated from an unsaturated oxime can add to a C=C double bond, leading to the formation of isoxazolines. researchgate.net

In the context of this compound, derivatization with an unsaturated group on the oxime oxygen or elsewhere in the molecule could enable such radical-mediated cyclizations. For instance, photolysis of an O-allylcarbamoyl derivative of an acetophenone (B1666503) oxime has been shown to cleave the N-O bond, and the resulting carbamoyloxyl radical can undergo a 5-exo cyclization. nih.gov

Table 2: Examples of Radical Reactions Involving Oxime Derivatives

| Oxime Derivative Type | Radical Generation Method | Key Intermediate | Subsequent Reaction | Product Type |

|---|---|---|---|---|

| Acyl Oxime Ester | Photoredox Catalysis | Iminyl Radical | C-C Bond Cleavage | Acyl Radical |

| Cycloketone Oxime Ester | Photoredox Catalysis | Iminyl Radical | C-C Bond Cleavage | Cyanoalkyl Radical |

| Oxime Carbamate | UV Photolysis | Iminyl Radical | Intramolecular Cyclization | Heterocycles |

| Unsaturated Oxime | Oxidation (e.g., PhI(OAc)₂) | Iminyl Radical | Intramolecular Cyclization | Isoxazolines |

This table summarizes general radical reactions applicable to the oxime functional group, based on findings from multiple sources. nih.govnih.govresearchgate.net

Structural Elucidation and Spectroscopic Characterization of 2 Naphth 1 Yl Acetamide Oxime and Its Derivatives

Crystallographic Analysis via X-ray Diffraction

Crystallographic studies utilizing single-crystal X-ray diffraction provide the most definitive data regarding the solid-state structure of molecules. For derivatives of 2-(Naphth-1-Yl)Acetamide, this technique has been instrumental in elucidating their conformation, geometry, and the non-covalent interactions that govern their crystal packing.

Determination of Molecular Conformation and Geometry

X-ray diffraction analysis of closely related N-substituted 2-(naphthalen-1-yl)acetamide compounds provides critical information about the likely conformation of 2-(Naphth-1-Yl)Acetamide Oxime. In these structures, the acetamide (B32628) group acts as a flexible linker between the rigid naphthalene (B1677914) ring system and other substituents.

A key geometric parameter is the dihedral angle between the plane of the naphthalene ring and the plane of the acetamide group. Studies on derivatives such as N-(2,6-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide and 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide show that these two planes are significantly twisted with respect to each other. nih.govnih.gov For instance, in N-(2,6-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide, the dihedral angle between the naphthalene ring system and the acetamide moiety is 74.73 (13)°. nih.gov Similarly, in 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide, the naphthalene ring forms a dihedral angle of 85.69 (6)° with the attached thiazole (B1198619) ring, indicating a highly non-planar conformation. nih.gov This pronounced twist is a common feature, driven by the steric demands of the bulky naphthalene group.

Bond lengths and angles within the core structure are generally consistent with standard values for similar organic compounds. The naphthalene ring system itself remains largely planar, as expected for an aromatic system. nih.govnih.gov

Interactive Table: Selected Crystallographic Data for 2-(Naphth-1-Yl)Acetamide Derivatives

| Compound Name | Crystal System | Space Group | Dihedral Angle (Naphthalene-Acetamide) | Reference |

| N-(2,6-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide | Orthorhombic | Pbca | 74.73 (13)° | nih.gov |

| 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide | Monoclinic | P2₁/c | N/A* | nih.gov |

| N-[(2-Hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide | Monoclinic | P2₁/n | 82.50 (7)° | researchgate.netnih.gov |

Note: For this compound, the relevant reported dihedral angle is between the naphthalene and thiazole rings (85.69 (6)°), not the acetamide plane.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is dictated by a network of intermolecular interactions. For this compound and its derivatives, hydrogen bonding is a primary directional force. The presence of hydrogen bond donors (N-H from the amide/oxime, O-H from the oxime) and acceptors (O from the amide/oxime, N from the oxime) facilitates the formation of robust networks.

In the crystal structure of N-(2,6-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide, molecules are linked by N—H⋯O hydrogen bonds, which form chains propagating through the crystal. nih.gov Similarly, derivatives like N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide exhibit both intramolecular N—H⋯O hydrogen bonds that create stable six-membered rings (S(6) motifs) and intermolecular O—H⋯O hydrogen bonds that link molecules into chains. researchgate.netnih.gov

Studies on Polymorphism and Solid-State Structure

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration in materials science and pharmaceuticals. The specific polymorphic form can influence properties such as solubility, stability, and bioavailability. While specific studies on the polymorphism of this compound are not widely reported, the potential for polymorphism is high.

The conformational flexibility of the acetamide linker, combined with the multiple hydrogen bonding sites (N-H, O-H, C=N, N-O) and the potential for varied π-π stacking arrangements of the naphthalene rings, creates an energetic landscape where multiple stable crystal packing arrangements could exist. Different crystallization conditions (e.g., solvent, temperature, pressure) could favor the formation of different polymorphs, each with a unique set of intermolecular interactions and solid-state properties. Further research would be required to isolate and characterize potential polymorphs of this compound.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds.

Assignment of Characteristic Functional Group Vibrations

The vibrational spectrum of this compound can be interpreted by assigning specific absorption bands to the vibrations of its constituent functional groups. Analysis of the closely related 1-naphthalene acetamide (NA) and general knowledge of oxime group vibrations allow for a detailed assignment. nih.gov

Key Vibrational Modes:

O-H Stretch: The oxime group (-N-OH) gives rise to a characteristic O-H stretching vibration, typically observed as a broad band in the region of 3400-3100 cm⁻¹. In a study of oxime derivatives, this band was found at 3343 cm⁻¹. researchgate.net

N-H Stretch: The amide portion of the acetamide oxime (-C(=NO)NH₂) would feature N-H stretching vibrations, usually appearing in the 3500-3300 cm⁻¹ range. In solid-state spectra of related amides, the position of these bands can be shifted to lower wavenumbers due to intermolecular hydrogen bonding. nih.gov

C-H Stretch: Aromatic C-H stretching vibrations from the naphthalene ring are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene (B1212753) (-CH₂-) group typically appears in the 3000-2850 cm⁻¹ region. researchgate.net

C=N Stretch: The carbon-nitrogen double bond of the oxime group has a characteristic stretching frequency that is typically found in the 1690-1640 cm⁻¹ range.

N-O Stretch: The nitrogen-oxygen single bond stretch of the oxime is generally weaker and appears at lower frequencies, often in the 960-930 cm⁻¹ region. researchgate.net

Naphthalene Ring Vibrations: The naphthalene moiety exhibits a series of characteristic bands for C=C stretching within the aromatic rings (typically 1600-1450 cm⁻¹) and C-H in-plane and out-of-plane bending vibrations at lower wavenumbers. researchgate.net

Interactive Table: Tentative Vibrational Assignments for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Reference/Comment |

| O-H Stretch | Oxime (-N-OH) | 3400 - 3100 | researchgate.net |

| N-H Stretch | Amide (-NH₂) | 3500 - 3300 | Position sensitive to H-bonding nih.gov |

| Aromatic C-H Stretch | Naphthalene | > 3000 | researchgate.net |

| Aliphatic C-H Stretch | Methylene (-CH₂-) | 3000 - 2850 | |

| C=N Stretch | Oxime | 1690 - 1640 | |

| C=C Ring Stretch | Naphthalene | 1600 - 1450 | researchgate.net |

| N-O Stretch | Oxime | 960 - 930 | researchgate.net |

Conformational Effects on Vibrational Modes

The specific conformation of the molecule, particularly the dihedral angle between the naphthalene ring and the acetamide oxime side chain, can influence the vibrational spectrum. This is because the coupling between different vibrational modes can change with molecular geometry.

For example, the vibrational modes of the methylene bridge (-CH₂) are sensitive to the local steric environment. Changes in the orientation of the bulky naphthalene group could lead to shifts in the frequencies of CH₂ wagging, twisting, or rocking modes. Furthermore, the extent and strength of intermolecular hydrogen bonding, which is dependent on the crystal packing and conformation, can significantly affect the position and shape of the O-H and N-H stretching bands. A stronger hydrogen bond typically leads to a broadening and a shift to lower wavenumbers (a red shift) for the corresponding stretching vibration. nih.gov Therefore, different polymorphs of the compound, having different conformations and intermolecular interactions, would be expected to exhibit distinct infrared and Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H) and carbon atoms (¹³C), enabling the unambiguous assignment of the molecular structure.

Proton (¹H) and Carbon (¹³C) NMR Spectral Interpretation

While specific experimental NMR data for this compound is not widely published, the expected spectral features can be reliably predicted based on the well-established chemical shifts of the naphthyl group and the acetamide oxime moiety.

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the naphthalene ring, the methylene (-CH₂) protons, and the protons of the oxime and amide groups. The seven protons of the naphthyl group would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm, with their exact chemical shifts and coupling patterns being influenced by their positions on the ring system. The methylene protons adjacent to the naphthalene ring would likely resonate as a singlet around δ 3.5-4.5 ppm. The N-H and O-H protons of the acetamide oxime group would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

Carbon (¹³C) NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. The ten carbon atoms of the naphthalene ring are expected to produce a series of signals in the aromatic region (δ 120-135 ppm). The methylene carbon would likely appear in the range of δ 30-40 ppm. The carbon atom of the C=NOH group is expected to resonate in the region of δ 150-160 ppm.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Naphthyl-H | 7.0 - 8.5 | 120 - 135 |

| -CH₂- | 3.5 - 4.5 | 30 - 40 |

| -NH₂ | Variable (broad) | - |

| -OH | Variable (broad) | - |

| C=N | - | 150 - 160 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Advanced NMR Techniques for Complex Structure Elucidation

For more complex derivatives or in cases of signal overlap in one-dimensional NMR spectra, advanced NMR techniques are employed. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY experiments would reveal the connectivity between neighboring protons, helping to assign the complex spin systems of the naphthalene ring protons.

HSQC spectra would establish the direct correlation between protons and the carbon atoms they are attached to, confirming the assignments of the methylene and aromatic C-H units.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly useful for characterizing compounds with chromophores, such as the aromatic naphthalene system.

Analysis of Electronic Transitions and Chromophoric Behavior

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the naphthalene chromophore. Naphthalene-based compounds typically exhibit strong absorption bands in the UV region corresponding to π-π* transitions within the aromatic system. nih.govmdpi.com Studies on related naphthalene-based oxime esters have shown broad absorption regions below 400 nm, which are attributed to π-π* electronic transitions with some charge-transfer character. nih.govmdpi.com

The oxime group itself can also contribute to the UV-Vis spectrum. Generally, oximes display absorption bands in the range of 280-300 nm. researchgate.net The combination of the naphthalene ring and the acetamide oxime moiety in this compound would likely result in a complex spectrum with multiple absorption maxima. The exact position and intensity of these bands can be influenced by the solvent polarity.

Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected Wavelength Range (nm) | Associated Moiety |

| π-π | < 400 | Naphthalene Ring |

| n-π / π-π* | 280 - 300 | Oxime Group |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Molecular Ion Identification and Fragmentation Pathway Analysis

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of the molecular ion would provide valuable structural information. Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group. For oximes, fragmentation can proceed through various pathways, including the McLafferty rearrangement if a suitable gamma-hydrogen is available. louisville.edu The presence of the stable naphthalene ring would likely lead to a prominent fragment corresponding to the naphthylmethyl cation or related species.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Predicted m/z | Proposed Structure/Origin |

| [C₁₂H₁₂N₂O]⁺ | 200.09 | Molecular Ion (M⁺) |

| [C₁₁H₉]⁺ | 141.07 | Naphthylmethyl cation |

| [C₁₀H₇]⁺ | 127.05 | Naphthyl cation |

| [CH₄N₂O]⁺ | 60.03 | Fragment from acetamide oxime side chain |

The analysis of these fragments would allow for the confirmation of the different structural units within the molecule and their connectivity.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, HRMS allows for the calculation of a molecular formula, which is a critical step in the identification of a compound. The molecular formula for this compound is C₁₂H₁₂N₂O. guidechem.com

The calculated monoisotopic mass of this compound is 200.094963011 u. guidechem.com In a typical HRMS experiment, the "found" or measured mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) is compared to the theoretically calculated value. The small difference between these values, typically in the parts-per-million (ppm) range, provides strong evidence for the proposed elemental composition.

The following interactive table presents the theoretical and expected experimental HRMS data for the protonated molecular ion of this compound.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₂N₂O |

| Calculated m/z ([M+H]⁺) | 201.10224 |

| Expected Found m/z ([M+H]⁺) | 201.1022 ± 0.001 |

| Mass Error (ppm) | < 5 |

Note: The "Expected Found m/z" is based on the typical accuracy of modern high-resolution mass spectrometers. The actual value would be determined from experimental data.

Integrated Spectroscopic and Computational Approaches for Structural Confirmation

While HRMS provides the elemental composition, it does not reveal the specific arrangement of atoms within the molecule. For complete structural confirmation, an integrated approach that combines various spectroscopic techniques with computational modeling is indispensable. This synergistic strategy involves acquiring experimental data from techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and then corroborating these findings with theoretical calculations, often employing Density Functional Theory (DFT).

In the structural elucidation of compounds related to this compound, researchers have successfully utilized this integrated approach. For instance, the characterization of N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide involved a comprehensive analysis using ¹H-NMR, ¹³C-NMR, and UV-visible spectroscopy, complemented by theoretical studies on molecular orbitals and reactivity descriptors. researchgate.net This combination of experimental and computational data provides a robust confirmation of the molecular structure.

Similarly, studies on other naphthalene derivatives have demonstrated the power of combining experimental spectroscopic data with DFT calculations. The analysis of 1-naphthalene acetamide, a related compound, utilized Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy in conjunction with DFT calculations to investigate its geometry and vibrational frequencies. nih.gov Furthermore, research on mesogenic alpha-naphthyl derivatives has shown the utility of integrating UV-Vis, FT-IR, and NMR spectroscopy with DFT and time-dependent DFT (TD-DFT) to understand their structure and properties. researchgate.net

The general workflow for this integrated approach is as follows:

Spectroscopic Data Acquisition: Experimental spectra (NMR, IR, UV-Vis) of the synthesized compound are recorded.

Computational Modeling: A theoretical model of the proposed structure is generated, and its geometry is optimized using DFT methods.

Theoretical Spectra Prediction: The optimized geometry is then used to calculate theoretical spectroscopic data, such as NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis).

Comparison and Validation: The experimental spectra are compared with the theoretically predicted spectra. A strong correlation between the experimental and computed data provides a high degree of confidence in the proposed molecular structure.

This integrated methodology, by cross-validating experimental observations with theoretical predictions, offers a powerful and reliable means of confirming the intricate three-dimensional structure of this compound and its derivatives.

Computational Chemistry and Theoretical Studies of 2 Naphth 1 Yl Acetamide Oxime

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the investigation of molecular systems with a high degree of accuracy. These methods, rooted in the principles of quantum mechanics, are employed to determine the geometric and electronic properties of molecules. For a comprehensive understanding of 2-(Naphth-1-yl)acetamide oxime, a variety of quantum chemical calculations can be utilized to elucidate its fundamental characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations are particularly valuable for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, and for elucidating its electronic properties. mdpi.com

In a representative study on a related compound, 1-(naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone O-butyl oxime, DFT calculations were performed using the B3LYP functional and a 6-311G(d,p) basis set to compare the optimized molecular geometry with experimental X-ray diffraction data. researchgate.net This approach allows for a detailed analysis of bond lengths, bond angles, and dihedral angles, providing a precise model of the molecular structure.

| Parameter | Calculated Value |

|---|---|

| C-N Bond Length (Oxime) | 1.29 Å |

| N-O Bond Length (Oxime) | 1.41 Å |

| C-C Bond Length (Naphthalene) | 1.37 - 1.43 Å |

| C-N-O Bond Angle (Oxime) | 111.2° |

| C-C-C Bond Angle (Naphthalene) | 118.5° - 121.7° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. nih.gov The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity.

For instance, in a theoretical study of 3t-pentyl-2r,6c-di(naphthalen-1-yl)piperidin-4-one oxime, FMO analysis was conducted to understand its electronic properties. researchgate.net The HOMO and LUMO energy values and their distributions across the molecule were calculated to identify the regions most likely to be involved in chemical reactions.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.12 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.13 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative electrostatic potential (typically shown in red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically shown in blue), which are prone to nucleophilic attack.

In the computational analysis of 1-(naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone O-butyl oxime, MEP mapping was used to identify the reactive sites of the molecule. researchgate.net The map revealed that the negative potential is concentrated around the electronegative oxygen and nitrogen atoms of the oxime group, indicating these as likely sites for interaction with electrophiles.

Natural Bond Orbital (NBO) analysis is a computational technique used to study the interactions between orbitals within a molecule, providing insights into hybridization, bonding, and intermolecular interactions. chemrevlett.com NBO analysis can quantify the stabilization energies associated with these interactions, helping to understand the nature of chemical bonds and non-covalent interactions.

Prediction of Spectroscopic Parameters (e.g., IR, NMR, UV-Vis)

Computational methods can be employed to predict the spectroscopic parameters of a molecule, which can then be compared with experimental data to confirm its structure and understand its electronic transitions. nih.gov Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra are valuable tools in chemical analysis.

For example, in a comprehensive study of 3t-pentyl-2r,6c-di(naphthalen-1-yl)piperidin-4-one oxime, DFT calculations were used to predict its FT-IR and FT-Raman spectra. researchgate.net The calculated vibrational frequencies were found to be in good agreement with the experimental data, aiding in the assignment of the observed spectral bands. Similarly, theoretical calculations of NMR chemical shifts and UV-Vis absorption maxima can provide valuable insights into the molecular structure and electronic transitions. researchgate.net

| Spectroscopic Technique | Predicted Parameter | Calculated Value |

|---|---|---|

| FT-IR | O-H Stretching Frequency | ~3400 cm⁻¹ |

| FT-IR | C=N Stretching Frequency | ~1650 cm⁻¹ |

| ¹H NMR | Chemical Shift (N-OH) | ~10-12 ppm |

| ¹³C NMR | Chemical Shift (C=N) | ~150-160 ppm |

| UV-Vis | λmax | ~280-320 nm |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net By calculating the potential energy surface (PES), which maps the energy of a molecule as a function of its geometry, it is possible to identify the most stable conformers and the energy barriers between them. emory.edu

For a molecule like this compound, which has several rotatable bonds, conformational analysis can reveal the preferred three-dimensional structure and its flexibility. A theoretical study on 3t-pentyl-2r,6c-di(naphthalen-1-yl)piperidin-4-one oxime, for example, investigated its conformational aspects and found that the piperidin-4-one oxime ring adopts a chair conformation. researchgate.net Such studies are crucial for understanding the relationship between the structure of a molecule and its physical and chemical properties.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies on the reaction mechanisms for the formation of this compound and its subsequent reactions are crucial for understanding and optimizing synthetic routes. While specific computational studies exclusively on this molecule are not extensively documented in publicly available literature, the mechanisms can be inferred from established principles and theoretical investigations of analogous oxime syntheses.

The primary route to acetamide (B32628) oximes involves the nucleophilic addition of hydroxylamine (B1172632) to the corresponding nitrile. The generally accepted mechanism, supported by computational studies on similar systems, proceeds as follows:

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of hydroxylamine attacking the electrophilic carbon atom of the nitrile group in 2-(Naphth-1-Yl)acetonitrile. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: The intermediate undergoes a series of proton transfers, often facilitated by the solvent or other species in the reaction mixture. This tautomerization process ultimately leads to the formation of the more stable acetamide oxime structure.

Computational modeling, typically employing Density Functional Theory (DFT), can be used to map the potential energy surface of this reaction. By calculating the energies of the reactants, intermediates, transition states, and products, the reaction pathway and activation energies can be determined.

Transition state theory is central to these computational investigations. The transition state is a high-energy, transient molecular configuration that exists at the peak of the energy barrier between reactants and products. Locating and characterizing the transition state geometry and its vibrational frequencies are key to understanding the kinetics of the reaction. For the formation of this compound, the transition state would involve the partial formation of the C-N bond from the nitrile and hydroxylamine and the associated electronic reorganization.

Another relevant reaction for oximes is the Beckmann rearrangement, where an oxime is converted into an amide under acidic conditions. Theoretical studies of the Beckmann rearrangement have elucidated a mechanism involving the protonation of the oxime's hydroxyl group, followed by the migration of the group anti-periplanar to the N-O bond and subsequent attack by a water molecule.

Calculation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. Computational chemistry, particularly DFT and time-dependent DFT (TD-DFT), has become an indispensable tool for predicting and understanding the NLO properties of organic molecules like this compound.

The NLO response of a molecule is primarily determined by its hyperpolarizability. The first hyperpolarizability (β) is a measure of the second-order NLO response, while the second hyperpolarizability (γ) corresponds to the third-order response. For a molecule to exhibit a significant second-order NLO response (a non-zero β value), it must be non-centrosymmetric.

Theoretical calculations of NLO properties for molecules related to this compound, such as other naphthalene (B1677914) and acetamide derivatives, have demonstrated the utility of these computational methods. These studies typically involve:

Geometry Optimization: The molecular geometry is optimized using a suitable DFT functional and basis set.

Calculation of Polarizability and Hyperpolarizability: The static and dynamic (frequency-dependent) polarizabilities and hyperpolarizabilities are calculated. Functionals such as CAM-B3LYP are often employed for their accuracy in predicting these properties.

Analysis of Electronic Transitions: TD-DFT is used to investigate the electronic absorption spectra and to understand the nature of the electronic transitions that contribute to the NLO response.

Below are illustrative tables of calculated NLO properties for related classes of compounds, showcasing the typical range of values obtained from DFT calculations.

Table 1: Calculated First Hyperpolarizability (β) of Representative Naphthalene Derivatives

| Compound | Method | β (10⁻³⁰ esu) |

| Naphthalimide Derivative 1 | M06/6-311G | 15.72 |

| Naphthalimide Derivative 2 | M06/6-311G | 43.53 |

| Naphthalimide Derivative 3 | M06/6-311G** | 65.11 |

| (2E)-3-[4-(dimethylamino) phenyl]-1-(naphthalen-2-yl) prop-2-en-1-one | CAM-B3LYP | Varies with basis set |

This table is interactive. You can sort and filter the data.

Table 2: Calculated Second Hyperpolarizability (γ) of Representative Naphthalene Derivatives

| Compound | Method | γ (10⁻³⁶ esu) |

| Naphthalimide Derivative A | M06/6-311G | ~500 |

| Naphthalimide Derivative B | M06/6-311G | ~1000 |

| Chromene Derivative | M06-2X/6-31G(d,p) | 1450 |

This table is interactive. You can sort and filter the data.

These theoretical approaches allow for the systematic design and screening of new NLO materials. By modifying the structure of this compound, for instance, by introducing strong electron-donating or -withdrawing groups, its NLO properties could be tuned for specific applications.

Pre Clinical Biological Investigations and Structure Activity Relationships of 2 Naphth 1 Yl Acetamide Oxime Analogues

In Vitro Studies on Biological Activity

Antimicrobial Spectrum and Efficacy (Antibacterial and Antifungal Assays)

Derivatives of 2-(naphth-1-yl)acetamide oxime have been the subject of various studies to determine their potential as antimicrobial agents. Research has shown that modifications to the core structure can lead to significant antibacterial and antifungal properties.

One study focused on novel N-(naphthalen-1-yl)propanamide derivatives, which share a structural similarity. The antimicrobial activity was evaluated against a panel of six bacterial and four fungal strains. The results indicated that compounds 4f and 4i were particularly effective against Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of less than 0.97 µg/mL researchgate.net. Another study synthesized N-(naphthalen-1-yl)propanamide derivatives and tested them against ten species of bacteria and fungi. Several compounds, including 2c , 2e , and 2f , demonstrated anti-gram-positive bacterial activity at half the potency of chloramphenicol. Compound 2b was unique in showing anti-gram-negative activity against Yersinia enterocolitica semanticscholar.org.

In a different investigation, oxime and O-alkylated oxime ether derivatives of 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone were synthesized and assessed for their antimicrobial capabilities. These compounds were tested against S. aureus, E. coli, P. aeruginosa, E. faecalis, and several Candida species using a microdilution broth method. The study found that while most of the O-alkyl substituted oxime ethers displayed both anticonvulsant and antimicrobial activities, the O-arylalkyl substituted versions were inactive in both tests nih.gov.

Further research into naphthylamine analogs incorporating azetidinone and thiazolidinone moieties also revealed broad-spectrum activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa ekb.eg. Specifically, derivatives of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid showed that having 3,4,5-trimethoxy and 2,4-dichloro groups on the benzylidene amino part was crucial for activity against various bacteria and fungi ekb.eg.

The antifungal potential of these analogues has also been a key area of investigation. Compounds 2a , 2b , 2c , and 2e from the N-(naphthalen-1-yl)propanamide series showed antifungal activity against at least one fungal strain at half the potency of ketoconazole semanticscholar.org. Similarly, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives were identified as fungicidal agents against Candida species and also showed activity against Aspergillus species nih.gov.

| Compound/Derivative Type | Microorganism | Activity/Potency (MIC) | Source |

|---|---|---|---|

| N-(naphthalen-1-yl)propanamide (4f, 4i) | E. coli | < 0.97 µg/mL | researchgate.net |

| N-(naphthalen-1-yl)propanamide (2c, 2e, 2f) | Gram-positive bacteria | Half the potency of chloramphenicol | semanticscholar.org |

| N-(naphthalen-1-yl)propanamide (2b) | Y. enterocolitica (Gram-negative) | Active | semanticscholar.org |

| N-(naphthalen-1-yl)propanamide (2a, 2b, 2c, 2e) | Fungi | Half the potency of ketoconazole | semanticscholar.org |

| O-alkyl substituted oxime ethers of 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone | S. aureus, E. coli, P. aeruginosa, E. faecalis, Candida sp. | Active | nih.gov |

| O-arylalkyl substituted oxime ethers | Various bacteria and fungi | Inactive | nih.gov |

Antiproliferative and Cytotoxicity Evaluations in Cell Lines

The antiproliferative and cytotoxic effects of this compound analogues have been extensively evaluated against a variety of human cancer cell lines. These studies aim to identify potent and selective antitumor agents.

A series of 1,4-naphthoquinone oxime derivatives were synthesized and tested against five human cancer cell lines. Among these, compound 14 was found to be the most potent cytotoxic agent against MDA-MB-231 (breast cancer), BEL-7402 (liver cancer), and A2780 (ovarian cancer) cells, with IC50 values of 0.66 ± 0.05 µM, 5.11 ± 0.12 µM, and 8.26 ± 0.22 µM, respectively nih.gov. The study also suggested that the length of side chains and the position of substituents can affect the cytotoxic activity of these derivatives nih.gov.

In another study, semisynthetic naphthoquinone-1-oximes derived from lapachol were evaluated. The β-lapachone oxime 5 demonstrated significant antitumor activity, particularly against HL-60 (leukemia) cells with an IC50 of 3.84 µM researchgate.netresearchgate.net. It was also active against HCT-116 (colon), SF-295 (central nervous system), and NCI-1975 (lung) cell lines researchgate.netresearchgate.net. Notably, this compound was found to be more selective against cancer cells compared to its precursor, β-lapachone researchgate.netresearchgate.net.

Thioaryl naphthylmethanone oxime ether analogs have also been identified as potent cytotoxic agents. One compound, MND (4-(methylthio)phenyl)(naphthalen-1-yl)methanone O-2-(diethylamino)ethyl oxime), induced apoptosis and inhibited migration and invasion in cancer cells nih.gov. Furthermore, N-(naphthalen-2-yl)acetamide derivatives bearing a quinolin-2(1H)-one moiety were synthesized and tested. Compound 18 was the most active against the NPC-TW01 (nasopharyngeal carcinoma) cell line with an IC50 value of 0.6 µM and showed no detectable cytotoxicity against normal peripheral blood mononuclear cells nycu.edu.twnih.gov.

More recent research on naphthalene-modified metallosalen complexes confirmed significant cytotoxicity in A375 (melanoma) and H292 (non-small cell lung cancer) cell lines, with minimal toxicity toward healthy lung cells nih.gov.

| Compound/Derivative | Cell Line | Cancer Type | IC50 Value (µM) | Source |

|---|---|---|---|---|

| Compound 14 (1,4-naphthoquinone oxime) | MDA-MB-231 | Breast | 0.66 ± 0.05 | nih.gov |

| Compound 14 (1,4-naphthoquinone oxime) | BEL-7402 | Liver | 5.11 ± 0.12 | nih.gov |

| Compound 14 (1,4-naphthoquinone oxime) | A2780 | Ovarian | 8.26 ± 0.22 | nih.gov |

| β-lapachone oxime 5 | HL-60 | Leukemia | 3.84 | researchgate.netresearchgate.net |

| β-lapachone oxime 5 | SF-295 | Central Nervous System | 3.47 | researchgate.net |

| Lapachol oxime 3 | HL-60 | Leukemia | 10.20 | researchgate.netresearchgate.net |

| Compound 18 (N-(naphthalen-2-yl)acetamide) | NPC-TW01 | Nasopharyngeal | 0.6 | nycu.edu.twnih.gov |

Enzyme Modulation and Inhibition Studies

Analogues of this compound have demonstrated the ability to modulate and inhibit various enzymes, highlighting their therapeutic potential.

Heme Oxygenase-1 (HO-1) Inhibition: A series of novel acetamide-based compounds were designed and evaluated as HO-1 inhibitors. In many tumors, the overexpression of HO-1 is linked to poor prognosis and chemoresistance, making its inhibition a viable antitumor strategy nih.gov. Compounds 7i and 7l–p emerged as potent inhibitors of HO-1 and were subsequently investigated for their anticancer activity against prostate (DU145), lung (A549), and glioblastoma (U87MG, A172) cancer cells nih.gov. Compound 7l was further studied and found to reduce cell invasiveness by modulating HO-1 expression nih.gov.

Cholinesterase Inhibition: In the context of Alzheimer's disease, the inhibition of cholinesterase enzymes is a key therapeutic approach. A study on N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide revealed it to be a selective butyrylcholinesterase (BChE) inhibitor with an IC50 value of 5.12 ± 0.02 µM, which is more potent than the reference drug galantamine (7.96 ± 0.8 µM) researchgate.net. Molecular docking analyses suggested that the compound's naphthyl ring forms stable interactions with key residues in the BChE active site researchgate.net.

VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a crucial target in cancer therapy due to its role in angiogenesis. A series of 1,3,4-oxadiazole-naphthalene hybrids were designed as VEGFR-2 inhibitors. The most promising compounds were evaluated for their antiproliferative activity against HepG-2 and MCF-7 cancer cell lines and their ability to inhibit VEGFR-2. Compound 5 showed good antiproliferative effects and a significant inhibitory effect on VEGFR-2 nih.gov.

Antioxidant Activity Assessment

Several studies have explored the antioxidant potential of acetamide and naphthalene derivatives, suggesting that these compounds can protect biological systems from oxidative damage.

The antioxidant activity of new acetamide derivatives has been evaluated using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method, which measures the capacity to scavenge the ABTS radical cation nih.gov. This research indicates that the antioxidant properties are related to the compounds' ability to act as free radical scavengers nih.gov.

In another study, newly synthesized naphthalene-based chalcone derivatives were screened for their antioxidant capacities using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical assay. The results showed that compounds 5 and 10 were the most potent antioxidants, with IC50 values of 178 µM and 177 µM, respectively, comparable to the standard ascorbic acid (IC50 value of 148 µM) bath.ac.uknih.gov. Other derivatives in the series exhibited moderate antioxidant activities bath.ac.uknih.gov. Molecular docking studies suggested these compounds could bind effectively within the active pocket of Human Peroxiredoxin 5, an antioxidant enzyme bath.ac.uknih.gov.

These findings underscore the potential of naphthalene-based structures to serve as a scaffold for the development of new antioxidant agents for treating diseases related to oxidative stress nih.govbath.ac.uknih.gov.

Nrf2 Pathway Activation Studies

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative and inflammatory stress. Activation of this pathway is considered an effective chemopreventive strategy.